Disbac10
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Overview
Description
It is primarily used to study cell membrane electrical activity in Förster Resonance Energy Transfer (FRET) assays . In a resting polarized cell, Disbac10 resides on the outer leaflet of the membrane, where it accepts photons from excited fluorescein-labeled proteins and re-emits the photons at a higher wavelength .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disbac10 involves the reaction of 1,3-didecylhexahydro-4,6-dioxo-2-thioxo-5-pyrimidinyl with prop-2-enylidene derivatives under controlled conditions . The reaction typically requires a solvent such as methyl acetate and is conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound . The compound is stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Disbac10 primarily undergoes photophysical reactions due to its role as a fluorescent probe. It does not typically participate in chemical reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions
The primary reagents used with this compound are fluorescein-labeled proteins and other fluorophores. The conditions for its use involve maintaining the compound in a suitable solvent and protecting it from light to prevent photobleaching .
Major Products Formed
The major product formed during the use of this compound is the emission of photons at a higher wavelength, which is detected in FRET assays .
Scientific Research Applications
Disbac10 is widely used in scientific research for studying cell membrane electrical activity. Its applications include:
Chemistry: Used in FRET assays to study molecular interactions and membrane dynamics.
Biology: Helps in understanding cell signaling and membrane potential changes.
Medicine: Used in research related to neurological disorders and cardiac function.
Industry: Employed in the development of biosensors and diagnostic tools.
Mechanism of Action
Disbac10 exerts its effects by residing on the outer leaflet of the cell membrane in a resting polarized cell. Upon depolarization, it rapidly translocates to the inner leaflet, increasing the distance between fluorophores and reducing the FRET signal . This mechanism allows researchers to study changes in membrane potential and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Disbac2(3): Another voltage-sensitive fluorescent probe used in similar applications.
Di-4-ANEPPS: A fluorescent dye used to study membrane potential changes.
Uniqueness
Disbac10 is unique due to its high sensitivity to voltage changes and its ability to rapidly translocate across the cell membrane. This makes it particularly useful in FRET assays for studying dynamic changes in cell membrane potential .
Properties
Molecular Formula |
C51H88N4O4S2 |
---|---|
Molecular Weight |
885.4 g/mol |
IUPAC Name |
1,3-didecyl-5-[(E)-3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C51H88N4O4S2/c1-5-9-13-17-21-25-29-33-40-52-46(56)44(47(57)53(50(52)60)41-34-30-26-22-18-14-10-6-2)38-37-39-45-48(58)54(42-35-31-27-23-19-15-11-7-3)51(61)55(49(45)59)43-36-32-28-24-20-16-12-8-4/h37-39,44H,5-36,40-43H2,1-4H3/b38-37+ |
InChI Key |
PXRLNZXPUUPVIB-HEFFKOSUSA-N |
Isomeric SMILES |
CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)/C=C/C=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)C=CC=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.